Lipophilicity Gain with Trifluoromethyl Substitution
The target compound, (S)-Boc-2-amino-4,4,4-trifluorobutanoic acid, exhibits a measured LogP of 2.12 . Its direct non-fluorinated comparator, Boc-L-2-aminobutanoic acid (Boc-Abu-OH, CAS 34306-42-8), has a reported LogP of 1.63–1.77 . This ΔLogP of +0.35 to +0.49 units reflects the well-established lipophilicity-enhancing effect of the terminal –CF3 group (Hansch π ≈ 0.5–0.9 for aliphatic CF3 substitution). The magnitude is sufficient to alter peptide membrane partitioning without pushing into the supra-lipophilic range of Boc-4,4,4-trifluorovaline (LogP 3.0–3.2 ), which carries an additional β-methyl branch. This intermediate LogP window is critical for maintaining a favorable ligand efficiency (LLE) balance in lead optimization.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.12 |
| Comparator Or Baseline | Boc-Abu-OH: LogP = 1.63–1.77; Boc-4,4,4-trifluorovaline: LogP = 3.0–3.2 |
| Quantified Difference | ΔLogP = +0.35 to +0.49 vs. non-fluorinated; ΔLogP = −0.88 to −1.08 vs. Boc-trifluorovaline |
| Conditions | Calculated/experimental LogP values from independent supplier and database sources |
Why This Matters
For procurement decisions, this intermediate LogP value uniquely positions the compound for peptide drug candidates where moderate, controlled lipophilicity is required—neither the insufficient lipophilicity of the non-fluorinated analog nor the potentially excessive lipophilicity of Boc-trifluorovaline can substitute.
